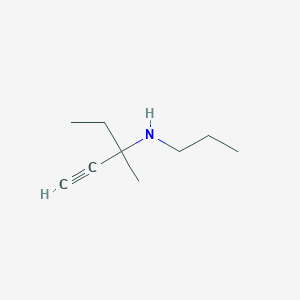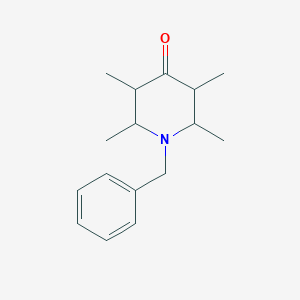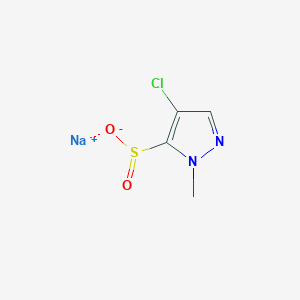
Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate is a chemical compound with the molecular formula C₄H₄ClN₂NaO₂S and a molecular weight of 202.59 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with sodium sulfinate under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfinate salt . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the sulfinate group to a sulfonamide or thiol group.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom in the pyrazole ring may also contribute to its reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Sodium 4-chloro-1-methyl-1H-pyrazole-5-sulfinate can be compared with other similar compounds such as:
Sodium 1-methyl-1H-pyrazole-4-sulfinate: This compound lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-1H-pyrazole: This compound lacks the sulfinate group, which significantly alters its chemical properties and applications.
Sulfur-containing pyrazoles: These compounds share the pyrazole core but differ in the nature and position of the sulfur-containing substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C4H4ClN2NaO2S |
|---|---|
Poids moléculaire |
202.60 g/mol |
Nom IUPAC |
sodium;4-chloro-2-methylpyrazole-3-sulfinate |
InChI |
InChI=1S/C4H5ClN2O2S.Na/c1-7-4(10(8)9)3(5)2-6-7;/h2H,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
QPMZDCCEFXEFII-UHFFFAOYSA-M |
SMILES canonique |
CN1C(=C(C=N1)Cl)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


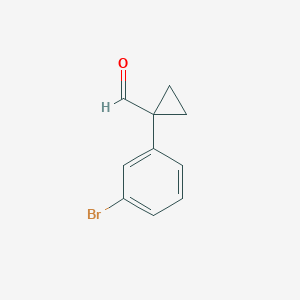
![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)



![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)
![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
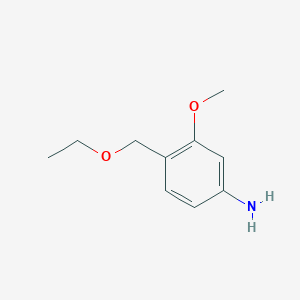
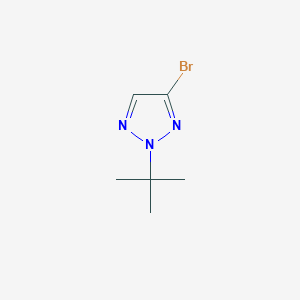
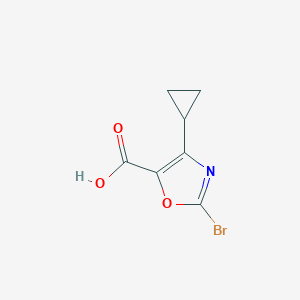
![2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
